N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine, also known as TG100801, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific research studies.
Mécanisme D'action
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine works by inhibiting the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in a variety of cellular processes including cell growth, proliferation, and survival. By inhibiting PI3K, this compound can help to prevent the growth and spread of cancer cells, reduce inflammation, and inhibit viral replication.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, reduce inflammation in animal models of inflammatory disease, and inhibit the replication of several viruses including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of PI3K in cellular processes and for developing new drugs that target this pathway. However, one limitation of this compound is that it can be difficult to synthesize and is relatively expensive compared to other PI3K inhibitors.
Orientations Futures
There are several potential future directions for research on N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine. One area of interest is the development of new drugs that target PI3K and other related pathways, which could have therapeutic applications for a variety of diseases including cancer, inflammatory diseases, and viral infections. Another potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective than current methods. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.
Méthodes De Synthèse
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine can be synthesized by reacting 7-hydroxy-4-methylcoumarin with 2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromene-6-carboxylic acid, followed by acylation with glycine and isoleucine. The resulting compound is a white powder with a molecular weight of 609.7 g/mol.
Applications De Recherche Scientifique
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C25H30N2O7 |
---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(2S,3R)-3-methyl-2-[[2-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O7/c1-7-11(2)21(24(30)31)27-20(29)10-26-19(28)9-18-13(4)17-8-16-12(3)15(6)33-22(16)14(5)23(17)34-25(18)32/h8,11,21H,7,9-10H2,1-6H3,(H,26,28)(H,27,29)(H,30,31)/t11-,21+/m1/s1 |
Clé InChI |
WBBYDPLMLYELBP-FIKIJFGZSA-N |
SMILES isomérique |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C3C(=C2)C(=C(O3)C)C)C)OC1=O)C |
SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC(=C3C)C)C |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C3C(=C2)C(=C(O3)C)C)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.